2-Fluoroinosine (CAS 13276-42-1) is a highly specialized, "convertible" purine ribonucleoside utilized primarily as a reactive intermediate in the synthesis of N2-modified guanosine derivatives, advanced mRNA cap analogs, and site-specifically cross-linked oligonucleotides[1]. Unlike standard nucleosides, the highly electronegative fluorine atom at the C2 position of the purine ring serves as an exceptional leaving group for nucleophilic aromatic substitution (SNAr) [1]. This enables the mild, quantitative introduction of primary and secondary amines, fluorophores, or cross-linking tethers directly into the nucleic acid structure. For industrial and academic procurement, 2-fluoroinosine is the benchmark precursor for generating custom RNA/DNA modifications that cannot be efficiently accessed via direct amination of guanosine.
Substituting 2-fluoroinosine with unmodified guanosine or inosine fundamentally fails in bioconjugation and derivatization workflows [1]. Unmodified inosine lacks a leaving group at the C2 position, rendering it completely inert to nucleophilic substitution. Conversely, attempting direct chemical modification of guanosine's N2-exocyclic amine is notoriously inefficient due to its low nucleophilicity and the competing reactivity of the N7 and O6 positions, often resulting in complex product mixtures and poor yields [2]. Furthermore, while 2-chloropurine derivatives are sometimes used as convertible nucleosides, the 2-fluoro substituent provides significantly higher SNAr reactivity due to fluorine's superior electronegativity, allowing for amination under milder conditions that preserve the integrity of sensitive oligonucleotide backbones and mRNA cap structures [1].
2-Fluoroinosine serves as a critical intermediate in the synthesis of N2-modified Anti-Reverse Cap Analogs (ARCAs). By converting fully protected guanosine into a 2-fluoro intermediate, researchers can perform quantitative nucleophilic substitution with custom amines [1]. The resulting N2-modified cap analogs ensure that T7 RNA polymerase incorporates the cap in the correct orientation, achieving near 100% capping efficiency, compared to standard m7GpppG which results in one-third to one-half of transcripts being capped in a reverse, translationally inactive orientation [1].
| Evidence Dimension | Forward-orientation capping efficiency in T7 transcripts |
| Target Compound Data | N2-modified caps derived from 2-fluoroinosine (~100% correct orientation) |
| Comparator Or Baseline | Standard m7GpppG cap (50-66% correct orientation) |
| Quantified Difference | Eliminates reverse-orientation capping, maximizing the yield of translationally active mRNA. |
| Conditions | In vitro transcription using T7/SP6 RNA polymerase. |
Procuring 2-fluoroinosine enables the efficient manufacturing of advanced ARCAs, which are strictly required to produce highly translatable mRNA therapeutics and vaccines.
Creating stable interstrand cross-links in DNA/RNA duplexes is synthetically demanding. Incorporating 2-fluoroinosine into an oligonucleotide allows for a direct nucleophilic aromatic substitution reaction with an opposing N2-(3-aminopropyl)-modified guanosine [1]. This method yields 25–35% of high-purity trimethylene interstrand cross-linked product[1]. Unmodified inosine or guanosine cannot undergo this reaction, meaning alternative, lower-yield, or less specific cross-linking chemistries would otherwise be required.
| Evidence Dimension | Isolated yield of stable trimethylene interstrand cross-links |
| Target Compound Data | 2-Fluoroinosine-containing oligonucleotides (25–35% isolated yield) |
| Comparator Or Baseline | Unmodified inosine or guanosine (0% yield via SNAr pathway) |
| Quantified Difference | Provides a 25–35% absolute yield of highly pure cross-linked duplexes via mild displacement. |
| Conditions | Nucleophilic aromatic substitution on solid-phase or in solution. |
For structural biology and antisense therapeutic development, 2-fluoroinosine provides a reliable, high-yield pathway to covalently lock nucleic acid duplexes.
Synthesizing phosphoramidites of sterically bulky N2-alkyl guanosines (such as N2-cyclopropyl-guanine) is often unstable or inefficient. 2-Fluoroinosine can be incorporated into DNA sequences during standard solid-phase synthesis and subsequently incubated with primary amines (e.g., 6 M aqueous cyclopropylamine at 60 °C for 16 h) to quantitatively yield the desired N2-modified guanine[1]. Direct alkylation of standard guanosine under these conditions fails due to competing side reactions.
| Evidence Dimension | Synthesis of N2-alkylated guanine derivatives in intact oligonucleotides |
| Target Compound Data | 2-Fluoroinosine-containing oligonucleotides (Quantitative conversion) |
| Comparator Or Baseline | Direct alkylation of Guanosine-containing oligonucleotides (Inefficient/Fails) |
| Quantified Difference | Enables highly selective post-synthetic conversion to N2-alkyl guanosines, bypassing the need for complex custom phosphoramidite synthesis. |
| Conditions | Incubation in 6 M aqueous cyclopropylamine at 60 °C for 16 h. |
Procuring 2-fluoroinosine allows researchers to synthesize custom N2-modified DNA sequences post-synthetically, drastically reducing the time and cost of custom probe development.
Because 2-fluoroinosine acts as a highly efficient convertible nucleoside, it is the ideal starting material for synthesizing N2-modified guanosine cap analogs. These ARCAs ensure that RNA polymerases incorporate the cap exclusively in the forward orientation, which is a strict manufacturing requirement for producing highly translatable mRNA vaccines and therapeutics [1].
In antisense research and structural biology, stabilizing DNA/RNA duplexes is critical. 2-Fluoroinosine is the preferred precursor for generating site-specific interstrand cross-links, allowing quantitative displacement by tethered amines to covalently lock the duplex without degrading the oligonucleotide backbone [2].
For researchers studying DNA charge transport or developing novel aptamers, synthesizing individual bulky N2-modified guanosine phosphoramidites is cost-prohibitive. Incorporating 2-fluoroinosine allows for the post-synthetic, on-column or in-solution generation of diverse N2-alkyl guanosines via simple incubation with various primary amines[3].